

# GSK1838705A Off-Target Effects: A Technical Resource

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GSK1838705A**

Cat. No.: **B1684688**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of **GSK1838705A**.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary targets of **GSK1838705A**?

**GSK1838705A** is a potent, ATP-competitive, and reversible inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).<sup>[1][2]</sup> It also demonstrates high potency against Anaplastic Lymphoma Kinase (ALK).<sup>[1][3]</sup>

**Q2:** Have off-target kinase screening studies been performed for **GSK1838705A**?

Yes, expanded kinase selectivity profiling has been conducted. In a panel of 224 unique protein kinases, **GSK1838705A** was found to inhibit seven additional kinases by more than 50% at a concentration of 0.3 µmol/L. However, the specific identities of these seven kinases are detailed in supplementary data of the primary publication, which is not publicly accessible. Beyond these, **GSK1838705A** showed weak or no inhibition against 45 other serine/threonine and tyrosine kinases, with IC<sub>50</sub> values greater than 1 µmol/L.

**Q3:** What are the known cellular consequences of treatment with **GSK1838705A**?

Treatment with **GSK1838705A** has been shown to:

- Inhibit the proliferation of a wide range of cancer cell lines.[4]
- Induce cell cycle arrest, predominantly in the G1 phase.[4]
- Promote apoptosis in sensitive cell lines.
- Inhibit ligand-induced phosphorylation of IGF-1R and IR, which in turn blocks downstream signaling through pathways involving AKT, IRS-1, and ERK.[4]
- Suppress the migration of cancer cells.

Q4: Does **GSK1838705A** affect glucose metabolism?

Yes, due to its potent inhibition of the Insulin Receptor (IR), **GSK1838705A** can impact glucose homeostasis. In vivo studies have shown that administration of **GSK1838705A** can lead to a transient increase in blood glucose levels. While these effects have been described as minimal at efficacious doses, it is a critical parameter to monitor in preclinical and clinical studies.

## Troubleshooting Guides

### Issue 1: Unexpected Cell Viability or Proliferation Results

- Question: My non-target cells are showing decreased viability after treatment with **GSK1838705A**. Is this expected?
  - Answer: This could be due to off-target effects or inherent sensitivity to the inhibition of the primary targets.
    - Check for ALK expression: The cell line might express ALK, making it sensitive to **GSK1838705A**.
    - Evaluate IGF-1R/IR signaling dependency: Even non-cancerous cells can rely on IGF-1R/IR signaling for proliferation and survival. Assess the basal activity of this pathway in your cell line.
    - Titrate the concentration: Use the lowest effective concentration of **GSK1838705A** to minimize off-target effects. The EC50 for proliferation inhibition can range from approximately 20 nmol/L to over 8 µmol/L depending on the cell line.[4]

### Issue 2: Inconsistent Western Blot Results for Downstream Signaling

- Question: I am not seeing the expected decrease in p-AKT or p-ERK levels after **GSK1838705A** treatment. What could be the issue?
- Answer: Several factors could contribute to this observation.
  - Ligand Stimulation: Ensure you are stimulating the cells with IGF-1 or insulin after the pre-incubation with **GSK1838705A** to activate the pathway. The inhibitory effect is best observed against ligand-induced phosphorylation.[4]
  - Treatment Duration and Concentration: Optimize the pre-incubation time and concentration of **GSK1838705A**. A typical starting point is a 4-hour pre-incubation.[4]
  - Cellular Context: The signaling network in your specific cell line might have redundant pathways that maintain AKT or ERK activation.
  - Antibody Quality: Verify the specificity and efficacy of your phospho-specific antibodies.

## Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of **GSK1838705A**

| Target | Assay Type    | IC50 (nM) | appKi (nM) |
|--------|---------------|-----------|------------|
| IGF-1R | HTRF          | 2.0       | 0.7        |
| IR     | HTRF          | 1.6       | 1.1        |
| ALK    | Not Specified | 0.5       | 0.35       |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of **GSK1838705A**

| Parameter              | Cell Line               | IC50 / EC50 (nM) |
|------------------------|-------------------------|------------------|
| IGF-1R Phosphorylation | Cellular Assay          | 85               |
| IR Phosphorylation     | Cellular Assay          | 79               |
| Cell Proliferation     | L-82 (ALCL)             | 24               |
| Cell Proliferation     | SUP-M2 (ALCL)           | 28               |
| Cell Proliferation     | SK-ES (Ewing's Sarcoma) | 141              |
| Cell Proliferation     | MCF-7 (Breast Cancer)   | 203              |

Data compiled from multiple sources.

## Key Experimental Protocols

### 1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the IC50 of **GSK1838705A** against its target kinases.

- Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second antibody labeled with a fluorescent acceptor is brought into proximity, it generates a FRET signal.
- Procedure:
  - Dispense the kinase and a biotinylated substrate peptide into a low-volume 384-well plate.
  - Add serial dilutions of **GSK1838705A**.
  - Initiate the kinase reaction by adding ATP.
  - Incubate at room temperature.
  - Stop the reaction and detect the phosphorylated product by adding a detection mix containing a europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 acceptor.

- Incubate to allow for antibody binding.
- Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC<sub>50</sub>.

## 2. Western Blot for Phosphorylation Status

This protocol is used to assess the effect of **GSK1838705A** on the phosphorylation of downstream signaling proteins.

- Procedure:

- Plate cells and allow them to adhere.
- Serum-starve the cells to reduce basal signaling.
- Pre-incubate the cells with desired concentrations of **GSK1838705A** or DMSO vehicle for 4 hours.
- Stimulate the cells with a ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for 15 minutes. [\[4\]](#)
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
- Incubate with HRP-conjugated secondary antibodies.

- Detect signals using an enhanced chemiluminescence (ECL) substrate.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Inhibition of IGF-1R/IR signaling by **GSK1838705A**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected experimental outcomes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- To cite this document: BenchChem. [GSK1838705A Off-Target Effects: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684688#gsk1838705a-off-target-effects-investigation>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)